2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the corresponding 1,3,4-thiadiazole derivatives . The specific synthetic route for 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide would involve similar steps, with appropriate modifications to introduce the acetylamino and propan-2-yl groups.
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,4-thiadiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole derivatives.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can inhibit the activity of enzymes by binding to their active sites or modulate receptor activity by acting as agonists or antagonists. The exact mechanism of action for 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide would depend on its specific molecular interactions and the biological pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
- 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide
Uniqueness
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of both acetylamino and propan-2-yl groups can influence its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C13H18N6O2S3 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H18N6O2S3/c1-5-8(22-13-19-18-11(24-13)14-7(4)20)9(21)15-12-17-16-10(23-12)6(2)3/h6,8H,5H2,1-4H3,(H,14,18,20)(H,15,17,21) |
InChI Key |
NDPPAGKRLOYDET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=C(S2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.